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molecular formula C8H8N2O6 B014551 1,2-Dimethoxy-4,5-dinitrobenzene CAS No. 3395-03-7

1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No. B014551
M. Wt: 228.16 g/mol
InChI Key: WFDHPWTYKOAFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733903

Procedure details

8B, FIG. 8. In a dry 500 mL round bottom flask, 1,2-dimethoxy-4,5-dinitrobenzene (3.2 g, 0.12 mmol) 8A was stirred vigorously in 40 mL of glacial acetic acid at 30° C. Once a homogeneous solution 200 mL of 48% HBr was added to the flask and the reaction was slowly heated to reflux. The reaction was complete as indicated by TLC after 4 hours. The work up involved pouring the cooled solution into 800 mL of ice water and then extracting the aqueous phase with CHCl3 (3×150 mL) in order to remove any organic impurities. The dinitro catechol was extracted out of the aqueous layer with ethyl acetate (3×150 mL). The combined ethyl acetate extracts were washed with water and brine (3×100 mL), then dried over MgSO4 and concentrated to an orange residue. Approximately 100 mL of dichloromethane was added to the residue and then placed in the freezer for several hours. The light yellow needles that formed were filtered and washed with dichloromethane to yield 2.37 g of product (84%). 1H NMR (d6 -acetone): δ3.45 (OH), 7.42 (Ar--H); 13C NMR (d6 -acetone): δ112.44, 137.00, 149.97, EI MS M+, 200.
[Compound]
Name
8B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([N+:12]([O-:14])=[O:13])=[CH:5][C:4]=1[O:15]C.Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([N+:12]([O-:14])=[O:13])=[CH:5][C:4]=1[OH:15]

Inputs

Step One
Name
8B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Four
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly heated to reflux
EXTRACTION
Type
EXTRACTION
Details
extracting the aqueous phase with CHCl3 (3×150 mL) in order
CUSTOM
Type
CUSTOM
Details
to remove any organic impurities
EXTRACTION
Type
EXTRACTION
Details
The dinitro catechol was extracted out of the aqueous layer with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water and brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange residue
ADDITION
Type
ADDITION
Details
Approximately 100 mL of dichloromethane was added to the residue
WAIT
Type
WAIT
Details
placed in the freezer for several hours
CUSTOM
Type
CUSTOM
Details
The light yellow needles that formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 9869.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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